N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a thiophene-2-yl group substituted with a methylcarbamoyl moiety. Its molecular formula is C₁₆H₁₅N₂O₄S, with a molecular weight of 331.37 g/mol (exact value depends on isotopic composition).
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-16-13(18)9-6-7-22-15(9)17-14(19)12-8-20-10-4-2-3-5-11(10)21-12/h2-7,12H,8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFUGZUOYSTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of both thiophene and dioxine rings, which contribute to its chemical reactivity and biological properties. The general formula can be represented as follows:
1. Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities, including:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Anticancer Activity : Investigations into its anticancer potential have shown promising results against specific cancer cell lines, indicating its capacity to inhibit tumor growth.
- Receptor Interaction : The compound has been studied for its interaction with orexin receptors, which play a critical role in regulating sleep-wake cycles and appetite. This interaction could make it a candidate for treating sleep disorders such as narcolepsy.
The mechanism of action appears to involve the modulation of neurotransmitter systems and receptor activity. The binding affinity of the compound to orexin receptors suggests that it may influence pathways related to arousal and metabolism.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene ring.
- Introduction of the methylcarbamoyl group.
- Cyclization to form the dioxine structure.
The reaction conditions often require controlled temperatures and specific catalysts to optimize yield and purity.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays, yielding an IC50 value indicative of moderate antioxidant potential.
Compound IC50 (µg/mL) Test Compound 18.17 ± 1.0 Ascorbic Acid (Control) 7.83 ± 0.5 -
Anticancer Activity :
- In vitro studies demonstrated that the compound exhibited significant inhibitory effects on A-549 lung cancer cells, with an IC50 value comparable to established anticancer agents.
Cell Line IC50 (µM) A-549 16.5 ± 0.37 Control (Kojic Acid) 15.9 ± 2.5
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Several compounds in and share the 2,3-dihydrobenzo[b][1,4]dioxine moiety but incorporate a 1,3,4-oxadiazole ring instead of a thiophene. Key examples include:
Key Differences :
- The oxadiazole-based compounds lack the thiophene ring present in the target molecule, replacing it with a nitrogen-rich heterocycle. This substitution may alter electronic properties and binding interactions in biological systems.
- Substituents such as trifluoromethyl or bromo in these analogues could enhance lipophilicity or metabolic stability compared to the methylcarbamoyl group .
Analogues with Modified Thiophene Substituents
describes a structurally related compound with a cyclohepta[b]thiophene system:
Analogues with Alternative Heterocycles
highlights a pyrazine-thiophene hybrid:
- N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Natural Product Analogues
identifies a lignanamide from Limonium gmelinii containing the 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide scaffold:
- (2,3-trans)-3-(3-hydroxy-5-methoxyphenyl)-N-(4-hydroxyphenethyl)-7-{(E)-3-[(4-hydroxyphenethyl)amino]-3-oxoprop-1-en-1-yl}-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Key Difference: The natural product has a more complex substitution pattern, including phenolic and propenyl groups, which may confer antioxidant or anti-proliferative activity absent in synthetic derivatives .
Q & A
What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized to improve yields?
Basic Research Question
The synthesis of structurally related compounds (e.g., tetrahydrobenzothiophene derivatives) involves coupling acylated intermediates with anhydrides under inert conditions. For example, refluxing intermediates with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (30%→100% methanol-water gradient), achieves yields up to 67% . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity.
- Stoichiometry : A 1.2:1 molar ratio of anhydride to intermediate minimizes side reactions.
- Purification : HPLC with methanol-water gradients ensures high purity (>95%) .
Which spectroscopic and analytical techniques are most effective for confirming structural integrity and purity?
Basic Research Question
Multi-modal characterization is critical:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., NH peaks at δ 10.2–11.8 ppm, C=O carbons at ~170 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, NH bends at 3200–3400 cm⁻¹) .
- HRMS/LC-MS : Validates molecular weight (e.g., [M+H]+ peaks with <3 ppm error) .
- Melting point analysis : Confirms crystalline purity (e.g., 191–226°C for analogous compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
